Tetrapentyloxy-hydroxycalix[4]arene
Description
Overview of Calix[n]arenes as Versatile Supramolecular Hosts
Calix[n]arenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde. wikipedia.org Their name is derived from the Greek word "calix," meaning vase or chalice, which aptly describes their three-dimensional, cup-like structure. wikipedia.orgnih.gov This unique architecture, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them exceptional host molecules in supramolecular chemistry. nih.govwikipedia.org
Considered the third generation of supramolecular hosts after cyclodextrins and crown ethers, calixarenes offer a highly versatile platform for molecular recognition. acs.orgnih.gov Their ability to be chemically modified at both the "upper" and "lower" rims allows for the fine-tuning of their size, shape, and functionality. nih.govnih.gov This adaptability enables them to selectively bind with a wide range of guest molecules, including ions, neutral species, and organic molecules. nih.govresearchgate.net The applications of calixarenes are extensive, spanning areas such as ion and molecular recognition, catalysis, drug delivery, and the development of sensors. nih.govacs.org
Importance and Unique Features of Hydroxy-functionalized Calixarenes
Hydroxy-functionalized calixarenes are pivotal in the design of receptors for specific guest molecules. The hydroxyl groups can act as hydrogen bond donors, contributing to the binding interactions with guest species. Furthermore, their selective modification allows for the creation of calixarenes with tailored recognition properties, enhancing their selectivity and affinity for target molecules. researchgate.netrsc.org
Rationale for Research Focus on Tetrapentyloxy-hydroxycalixnih.govarene
Tetrapentyloxy-hydroxycalix nih.govarene is a specific derivative of calix nih.govarene where three of the four hydroxyl groups on the lower rim are substituted with pentyloxy groups, leaving one hydroxyl group free. This specific functionalization pattern imparts unique properties to the molecule. The pentyloxy groups enhance the solubility of the calixarene (B151959) in less polar solvents and create a deeper, more defined hydrophobic cavity compared to the parent calix nih.govarene.
The single remaining hydroxyl group provides a specific site for interaction, allowing for directed binding with guest molecules. This combination of a well-defined cavity and a specific interaction site makes Tetrapentyloxy-hydroxycalix nih.govarene a subject of significant research interest for applications in selective molecular recognition, sensing, and the development of new materials.
Historical Context and Evolution of Calixarene Chemistry
The history of calixarenes dates back to 1872 with the work of Adolf von Baeyer on the reaction between phenols and formaldehyde. nih.gov However, it was not until the 1940s that Alois Zinke's investigations into the products of this reaction led to the isolation of cyclic tetramers. wikipedia.org The term "calixarene" was coined in the 1970s by C. David Gutsche, who also elucidated the structures of these macrocycles and developed reliable synthetic procedures. wikipedia.orgnih.gov
Properties
IUPAC Name |
25,26,27,28-tetrapentoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H64O8/c1-5-9-13-17-53-45-33-21-35-27-42(50)29-37(46(35)54-18-14-10-6-2)23-39-31-44(52)32-40(48(39)56-20-16-12-8-4)24-38-30-43(51)28-36(22-34(45)26-41(49)25-33)47(38)55-19-15-11-7-3/h25-32,49-52H,5-24H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDXVKLIIBRKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C2CC3=CC(=CC(=C3OCCCCC)CC4=C(C(=CC(=C4)O)CC5=C(C(=CC(=C5)O)CC1=CC(=C2)O)OCCCCC)OCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Tetrapentyloxy Hydroxycalix 1 Arene
Established Synthetic Pathways for Tetrapentyloxycalixnih.govarene
The synthesis of tetrapentyloxycalix nih.govarene typically starts from a parent calix nih.govarene, most commonly p-tert-butylcalix nih.govarene, due to its ready availability through the base-catalyzed condensation of p-tert-butylphenol and formaldehyde. orgsyn.orgniscpr.res.inmdpi.com The core of the synthesis involves the etherification of the four hydroxyl groups located on the lower rim of the calix nih.govarene scaffold with pentyl groups.
Stepwise Functionalization Techniques
Stepwise functionalization is a key strategy to obtain partially substituted calix nih.govarenes, which can be crucial for producing derivatives with specific recognition properties. This approach allows for the introduction of different functional groups onto the lower rim.
Mono-, Di-, and Tri-alkylation: The selective synthesis of mono-, di-, and tri-ethers of calix nih.govarenes can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the alkylating agent and the nature of the base. For instance, trimethylation of a parent calix nih.govarene has been accomplished using dimethylsulfate in the presence of a barium oxide/barium hydroxide (B78521) mixture. nih.gov Higher yields of tri-ethers are often obtained when starting with a partially alkylated calixarene (B151959). nih.gov Protection-deprotection sequences offer another route to these partially substituted ethers. nih.gov
Sequential Alkylation: A general method for producing monoalkyl ethers involves treating easily accessible dialkyl ethers with an equivalent of iodotrimethylsilane. researchgate.net This allows for a stepwise approach where different alkyl groups can be introduced sequentially.
Regioselective Synthesis Strategies for Lower and Upper Rim Modifications
The four hydroxyl groups of a calix nih.govarene in a cone conformation are not chemically equivalent due to a network of intramolecular hydrogen bonds, which leads to different pKa values. nih.gov This inherent difference allows for regioselective functionalization.
Lower Rim Regioselectivity: By carefully selecting the base, it's possible to selectively deprotonate and then alkylate specific hydroxyl groups. Weak bases tend to favor mono- or 1,3-di-functionalization, while strong bases like sodium hydride lead to tetra-alkylation. researchgate.net The use of certain metal carbonates can also direct the substitution pattern. For example, cesium carbonate has been used to achieve proximal O,O'-capping with a disiloxane (B77578) bridge. nih.gov
Conformational Control: The functionalization of the lower rim can also be used to lock the calix nih.govarene into a specific conformation (e.g., cone, partial cone, 1,2-alternate, or 1,3-alternate). For example, 1,3-dialkylation can be achieved with high yields using tosylates of the desired alcohol. researchgate.net
Upper Rim Modification: While this article focuses on the lower rim pentyloxy groups, it's relevant to note that the upper rim (the para-positions of the phenol (B47542) units) can also be selectively modified. researchgate.netkoreascience.krutwente.nlacs.org This often involves electrophilic aromatic substitution reactions.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of tetrapentyloxycalix nih.govarene and its derivatives is highly dependent on the reaction conditions.
| Parameter | Variation | Effect on Yield and Selectivity |
| Base | Weak bases (e.g., K₂CO₃, Cs₂CO₃) vs. Strong bases (e.g., NaH) | Weak bases can allow for selective mono- or di-alkylation, while strong bases typically lead to exhaustive alkylation (tetra-alkylation). nih.govresearchgate.net |
| Solvent | Aprotic polar solvents (e.g., DMF, Acetonitrile) | These solvents are commonly used to facilitate the Sₙ2 reaction between the phenoxide and the alkylating agent. nih.gov |
| Alkylating Agent | Alkyl halides (e.g., pentyl bromide) or tosylates | The choice of leaving group can influence reactivity. Tosylates are often highly effective. researchgate.net |
| Temperature | Varies depending on reagents | Reaction temperatures are optimized to ensure completion of the reaction while minimizing side products. |
For example, the synthesis of 1,3-dialkoxycalix nih.govarenes, which are precursors to more complex structures, can be achieved in high yields (75-95%) using methyl or benzyl (B1604629) tosylates. researchgate.net The tetra-alkylation to form the final tetrapentyloxycalix nih.govarene is generally carried out with an excess of the alkylating agent and a strong base like sodium hydride to drive the reaction to completion. researchgate.net
Advanced Derivatization for Tailored Supramolecular Architectures
The tetrapentyloxycalix nih.govarene scaffold can be further modified to create complex supramolecular hosts with tailored properties for specific applications in sensing, catalysis, and molecular recognition.
Covalent Functionalization of the Phenolic Hydroxyl Groups
In cases where a partially pentyloxy-substituted calix nih.govarene is synthesized (e.g., a tripentyloxy-hydroxycalix nih.govarene), the remaining phenolic hydroxyl group(s) serve as a handle for further covalent modification.
Esterification and Etherification: The remaining hydroxyl groups can be converted into esters or other ether functionalities to introduce new binding sites or to alter the solubility and electronic properties of the macrocycle.
Attachment of Complex Moieties: These hydroxyl groups are points for attaching larger functional units such as crown ethers, azobenzenes for photo-switchable properties, or fluorescent reporters. nih.gov
Modification of the Pentyl Chains for Tunable Properties
The pentyl chains themselves, while primarily providing solubility in organic solvents and defining the hydrophobic nature of the lower rim, can also be targets for modification.
Terminal Functionalization: By using a pentyl derivative with a terminal functional group (e.g., a halide, azide, or alkyne) in the initial synthesis, the resulting tetrapentyloxycalix nih.govarene will have reactive sites at the end of its lower rim chains.
Introduction of Recognition Sites: These terminal positions can be used to attach specific recognition units, such as peptides, carbohydrates, or metal-chelating ligands, creating a multivalent host molecule. researchgate.net For instance, polysiloxane derivatives of calix nih.govarenes have been prepared, showcasing the versatility of modifying the appended chains. researchgate.net
Multi-calixarene Systems and Polymeric Incorporations
The calixarene scaffold serves as an excellent building block for creating larger, more complex supramolecular structures. By covalently linking multiple calixarene units, researchers can construct systems with larger cavities and tailored recognition properties. rsc.org This is often achieved by functionalizing the lower rim hydroxyl groups of two calixarene molecules with reactive moieties that can then be coupled to form a "double calixarene" or larger oligomeric assembly. rsc.orgacs.org
Furthermore, tetrapentyloxy-hydroxycalix rsc.orgarene can be incorporated into polymeric materials to create functional polymers with unique binding or sensory capabilities. rsc.org There are two primary approaches to achieve this:
Grafting to a Polymer: The calixarene can be attached as a pendant group to a pre-existing polymer backbone. For example, functionalized calixarenes have been immobilized on cross-linked polystyrene resins. capes.gov.br
Polymerization of Calixarene Monomers: Polymerizable groups, such as vinyl or acrylamide (B121943) functionalities, can be introduced onto the calixarene scaffold, which can then undergo polymerization. rsc.org
Calixarene as an Initiator: The lower rim hydroxyl groups can be deprotonated to form lithium calixarene species. These have been successfully used as initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and rac-lactide, creating star-shaped polymers with a calixarene core. nih.govworktribe.com
These strategies enable the creation of materials that combine the recognition properties of the calixarene cavity with the physical properties of polymers, suitable for applications in separation science, sensing, or catalysis. rsc.org
Green Chemistry Principles in Tetrapentyloxy-hydroxycalixrsc.orgarene Synthesis
Modern chemical synthesis emphasizes sustainability, focusing on minimizing waste, reducing energy consumption, and avoiding hazardous solvents. These green chemistry principles are highly applicable to the synthesis and functionalization of calixarenes.
Solvent-Free Synthesis: One significant advancement is the development of solvent-free reaction conditions. Calix rsc.orgresorcinarenes, a related class of macrocycles, have been prepared in high yield and purity by the direct reaction of a resorcinol (B1680541) and an aldehyde with a catalytic amount of a solid acid at ambient temperature, completely avoiding the use of bulk solvents. rsc.org This approach represents a significant improvement over traditional solution-phase methods in terms of waste reduction and safety. rsc.org
Mechanochemistry: Mechanosynthesis, which uses mechanical force (e.g., ball milling) to drive chemical reactions, offers a powerful, solvent-free alternative for calixarene functionalization. The selective alkylation of the lower rim of calix rsc.orgarenes has been achieved using this technique, leading to shorter reaction times and a significant reduction in solvent waste compared to conventional methods. beilstein-archives.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate chemical reactions. The synthesis of calix rsc.orgresorcinarenes, which typically requires many hours of conventional heating, can be completed in just a few minutes under microwave irradiation, often with excellent yields. researchgate.net This method significantly reduces energy consumption and improves process efficiency.
Alternative Solvents: When solvents are necessary, the focus shifts to using environmentally benign options. For certain calixarene-mediated reactions, such as the catalytic cross-coupling of aromatic amines, water has been successfully employed as the solvent, with a calixarene derivative acting as a nanoreactor to facilitate the reaction. rsc.org
Table 2: Comparison of Conventional vs. Green Synthetic Methods for Calixarenes
| Method | Typical Solvent | Reaction Time | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional Reflux | Xylene, Diphenyl ether | 3-24 hours | Established procedure | orgsyn.orgresearchgate.net |
| Microwave-Assisted | Ethanol | 5-8 minutes | Drastic time reduction | researchgate.net |
| Solvent-Free (Solid Acid) | None | N/A | Eliminates solvent waste | rsc.org |
Advanced Structural and Conformational Investigations of Tetrapentyloxy Hydroxycalix 1 Arene
Conformational Dynamics and Inversion Barriers
The conformational behavior of calix chemrxiv.orgarenes is a cornerstone of their function as molecular hosts. They can exist in four primary conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. The distribution and interconversion of these conformers are dictated by the nature of the substituents on the upper and lower rims.
"Cone" Conformation Stability and Flexibility
For tetra-O-alkylated calix chemrxiv.orgarenes, the cone conformation is often the most stable due to the cyclic array of intramolecular hydrogen bonds that can form between the lower rim hydroxyl groups in the parent calix chemrxiv.orgarene. chemrxiv.orgkemdikbud.go.id Upon etherification, this hydrogen bonding network is removed. However, the cone conformation can still be sterically favored, particularly with smaller alkyl groups. As the length of the alkyl chain increases, as in the case of pentyloxy groups, steric hindrance between the chains can influence the conformational preference and flexibility.
Energy Landscapes of Conformational Isomers
The relative energies of the different conformational isomers of Tetrapentyloxy-hydroxycalix chemrxiv.orgarene would be influenced by a delicate balance of steric and electrostatic interactions. Theoretical calculations on the parent calix chemrxiv.orgarene consistently show the cone conformation to be the most stable, followed by the partial cone, 1,2-alternate, and 1,3-alternate conformers. kemdikbud.go.id
For tetra-O-alkylated derivatives, the energy landscape is more complex. While the cone might be kinetically favored, the partial cone conformation is often found to be the thermodynamic product for smaller alkyl groups like methyl and ethyl. researchgate.net For longer alkyl chains like pentyl, the increased steric bulk could lead to a more intricate energy landscape where multiple conformations are closely spaced in energy. The presence of a single hydroxyl group in the hypothetical "Tetrapentyloxy-hydroxycalix chemrxiv.orgarene" would further complicate this by introducing the possibility of a single intramolecular hydrogen bond, which could stabilize the cone or partial cone conformation.
Intra- and Intermolecular Interactions Driving Conformation and Self-Assembly
The conformation of calix chemrxiv.orgarenes in both solution and the solid state is governed by a complex interplay of non-covalent interactions.
In an isolated molecule of Tetrapentyloxy-hydroxycalix chemrxiv.orgarene, intramolecular van der Waals interactions between the pentyloxy chains and between the chains and the aromatic rings would be significant. If a hydroxyl group is present, a single intramolecular hydrogen bond to an adjacent ether oxygen could provide a degree of conformational rigidity. nih.gov
Intermolecularly, the hydrophobic pentyloxy chains would drive self-assembly in polar solvents, while in non-polar solvents, dipole-dipole and van der Waals interactions would dominate packing. Calix chemrxiv.orgarenes functionalized with long alkyl chains are known to form various supramolecular assemblies, including dimeric capsules and larger aggregates. chemrxiv.orgnih.gov These assemblies are often held together by a combination of solvophobic effects and weak intermolecular forces. In the solid state, these interactions dictate the crystal packing, which can in turn influence the observed conformation. researchgate.net
Application of Advanced Spectroscopic Techniques for Conformational Analysis (e.g., 2D NMR, Solid-State NMR, VCD)
A variety of advanced spectroscopic techniques are indispensable for elucidating the complex conformational behavior of calix chemrxiv.orgarenes.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for assigning proton signals and determining through-space proximities, respectively. chemrxiv.orgrsc.org For Tetrapentyloxy-hydroxycalix chemrxiv.orgarene, NOESY would be particularly informative for establishing the relative orientation of the aromatic rings and the pentyloxy chains, thereby identifying the predominant conformation in solution.
Solid-State NMR: Solid-state NMR is a powerful tool for studying the structure and dynamics of molecules in the crystalline state. nih.gov It can provide information on the symmetry of the molecule in the solid state and can be used to follow dynamic processes such as the motion of the pentyloxy chains. For a related tetratolyl tetraurea calix chemrxiv.orgarene tetrapentylether, solid-state NMR has been used to study the dynamics of guest molecules within its dimeric capsule. nih.gov
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light and is highly sensitive to the chiral arrangement of molecules. nih.gov While Tetrapentyloxy-hydroxycalix chemrxiv.orgarene itself is not inherently chiral, it could be used to form chiral supramolecular assemblies or complexes with chiral guests. VCD could then be used to probe the chirality of these higher-order structures. The technique is particularly sensitive to hydrogen bonding and conformational details. nih.gov
X-ray Crystallographic Insights into Solid-State Packing and Conformational Preferences
Single-crystal X-ray diffraction provides the most definitive information about the conformation and packing of molecules in the solid state. researchgate.net Analysis of the crystal structures of a wide range of calix chemrxiv.orgarene derivatives has revealed how the substitution pattern influences the adopted conformation. chemistryviews.orgmdpi.com
For tetra-alkoxy-calix chemrxiv.orgarenes, the crystal structure often reveals a specific conformation, which may or may not be the same as the dominant conformation in solution. The packing of the molecules is dictated by the need to efficiently fill space, which involves the interdigitation of the alkyl chains and potential C-H···π interactions. In the case of a dipropoxy-calix chemrxiv.orgarene derivative, the crystal structure revealed the co-crystallization of two different conformations (partial cone and 1,3-alternate), highlighting the subtle energy differences between conformers. researchgate.net A crystal structure of Tetrapentyloxy-hydroxycalix chemrxiv.orgarene would provide precise details on bond lengths, bond angles, and the exact conformation adopted in the solid state, as well as revealing the nature of the intermolecular interactions that stabilize the crystal lattice.
Below is a hypothetical data table summarizing expected NMR and crystallographic parameters for the cone conformation of a tetra-alkoxy-calix chemrxiv.orgarene, based on data for related compounds.
| Parameter | Expected Value/Observation | Technique |
| ¹H NMR (Ar-H) | Multiple distinct signals | NMR |
| ¹H NMR (O-CH₂-R) | Distinct signals for each pentyloxy group | NMR |
| ¹³C NMR (Ar-CH₂-Ar) | A single signal around 31 ppm for C₄ᵥ symmetry | NMR |
| Crystal System | Dependent on packing, often monoclinic or orthorhombic | X-ray Crystallography |
| Conformation | Likely cone or partial cone | X-ray Crystallography |
| Intermolecular Interactions | van der Waals, C-H···π interactions | X-ray Crystallography |
Supramolecular Chemistry and Host Guest Interactions of Tetrapentyloxy Hydroxycalix 1 Arene
Host-Guest Complexation Mechanisms and Driving Forces
The formation of a host-guest complex between a calixarene (B151959) and a guest molecule is a dynamic process governed by a combination of subtle, non-covalent forces and the principle of preorganization, where the host molecule has a pre-formed cavity that is complementary to the guest.
The binding of guest molecules within the cavity of tetrapentyloxy-hydroxycalix researchgate.netarene is driven by a symphony of weak interactions. The hydroxyl groups at the core of the lower rim are capable of forming crucial hydrogen bonds with suitable guest molecules that can act as hydrogen bond acceptors.
The versatile scaffold of calix researchgate.netarenes allows for the recognition of a wide array of guest types, including cations, anions, and neutral molecules.
Cation Recognition : The central cavity of a calix researchgate.netarene is rich in π-electrons from the constituent phenol (B47542) rings, making it an effective binding site for cations through cation-π interactions. The oxygen atoms of the lower-rim hydroxy and ether groups can also directly coordinate with metal ions, effectively chelating them within the molecular structure. While many studies focus on water-soluble calixarenes like p-sulfonatocalix researchgate.netarene for ion recognition in aqueous media, the fundamental principles of cation-π and coordination interactions apply. nih.govresearchgate.net The specific structure of tetrapentyloxy-hydroxycalix researchgate.netarene would favor its use in less polar organic solvents.
Anion Recognition : Standard calixarenes are not inherently equipped to bind anions. However, they serve as excellent platforms for the attachment of functional groups that can, such as urea (B33335) or amide moieties. These appended groups can form strong hydrogen bonds with anions, holding them close to the calixarene structure. The calixarene framework provides the rigid, preorganized structure necessary for selective anion complexation.
Neutral Species Recognition : The hydrophobic cavity of tetrapentyloxy-hydroxycalix researchgate.netarene is particularly well-suited for the inclusion of small, neutral organic molecules. The four pentyloxy groups significantly increase the hydrophobicity and depth of the cavity compared to a simple hydroxycalix researchgate.netarene. The primary driving force for the complexation of neutral guests in such a cavity is the "hydrophobic effect" (in polar solvents) or van der Waals forces (in nonpolar solvents), where the guest molecule is favorably encapsulated within the host. Theoretical studies on similar calixarene derivatives have shown their potential as sensors for neutral molecules like the anticancer drug 5-fluorouracil. iaea.org
Molecular recognition is not merely about binding; it is about binding with a high degree of selectivity for a specific guest over other similar molecules. For calixarenes, selectivity is governed by several factors:
Size and Shape Complementarity : The rigid, well-defined cavity of a calix researchgate.netarene has specific dimensions. It will preferentially bind guests that are a good "fit" for the cavity, while excluding those that are too large or too small to interact effectively.
Functional Group Matching : The electronic and hydrogen-bonding properties of the host and guest must be complementary. For instance, a calixarene functionalized with hydrogen-bond donors will selectively bind guests that are strong hydrogen-bond acceptors.
Preorganization : The calixarene host is "preorganized" for binding, meaning it does not need to undergo significant, energetically costly conformational changes to accommodate a guest. This inherent rigidity contributes to high binding affinity and selectivity.
Studies on related compounds, such as p-sulfonatocalix researchgate.netarene, have demonstrated remarkable selectivity. For example, it can exhibit a binding selectivity of 22.5 for 1,10-phenanthroline (B135089) over 4,4'-dipyridine, showcasing how subtle differences in guest structure are amplified by the host's specific binding environment. nankai.edu.cn Similarly, tetra-substituted p-tert-butylcalix researchgate.netarenes have been shown to be effective and selective extracting agents for specific metal ions, such as uranyl (UO₂²⁺) over lanthanides. nih.gov
Thermodynamics and Kinetics of Complexation
The stability of a host-guest complex is quantified by its binding constant, and the nature of the binding process is revealed by its thermodynamic parameters.
The strength of the interaction between a host and a guest is given by the association constant or binding constant (Kₐ or Kₛ). A higher Kₐ value indicates a more stable complex. The stoichiometry of the complex (the ratio of host to guest, e.g., 1:1 or 1:2) is also a critical parameter.
These values are commonly determined using techniques such as:
NMR Titration : By monitoring the chemical shift changes of the host's or guest's protons upon addition of the other component, a binding isotherm can be constructed to calculate Kₐ.
UV-Vis or Fluorescence Spectroscopy : If the complexation event causes a change in the absorbance or fluorescence spectrum, this change can be used to determine the binding constant.
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during the binding event, allowing for the simultaneous determination of the binding constant, stoichiometry, and the enthalpy of binding. nih.gov
| Host | Guest | Kₛ (M⁻¹) | Stoichiometry (Host:Guest) | Method |
| C4AS | 1,10-Phenanthroline | 1.8 x 10⁴ | 1:1 | Microcalorimetry |
| C4AS | 2,2'-Dipyridine | 7.2 x 10³ | 1:1 | Microcalorimetry |
| C4AS | 4,4'-Dipyridine | 8.0 x 10² | 1:1 | Microcalorimetry |
This table is illustrative and uses data for p-sulfonatocalix researchgate.netarene to demonstrate the concept of binding constants and stoichiometry. Data from nankai.edu.cn.
The Gibbs free energy of complexation (ΔG°), which is related to the binding constant (ΔG° = -RTlnKₐ), is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions: ΔG° = ΔH° - TΔS°.
Enthalpy (ΔH°) : Represents the change in heat content of the system. A negative (exothermic) ΔH° indicates the formation of favorable bonds (e.g., hydrogen bonds, strong van der Waals contacts) and is a driving force for complexation.
Entropy (ΔS°) : Represents the change in the system's disorder. A positive ΔS° is favorable and often results from the release of ordered solvent molecules (especially water) from the host's cavity and from the surface of the guest as they form the complex. This "desolvation" effect is a major driving force in many host-guest systems in aqueous solution. nih.gov
The complexation can be enthalpy-driven, entropy-driven, or driven by a combination of both. For example, the binding of various dipyridines and phenanthroline with p-sulfonatocalix researchgate.netarene in aqueous solution was found to be primarily enthalpy-driven. nankai.edu.cn Conversely, the inclusion of many metal cations by the same host is often an entropically driven process, highlighting the crucial role of solvent reorganization. nih.gov For tetrapentyloxy-hydroxycalix researchgate.netarene in organic solvents, the enthalpic contribution from direct host-guest interactions would likely be a dominant factor.
The table below shows the thermodynamic parameters for the complexation of p-sulfonatocalix researchgate.netarene (C4AS) with several guests, illustrating how the driving forces can be dissected into enthalpic and entropic terms.
| Host | Guest | Kₛ (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| C4AS | 1,10-Phenanthroline | 1.8 x 10⁴ | -24.3 | -31.4 | -7.1 |
| C4AS | 2,2'-Dipyridine | 7.2 x 10³ | -22.0 | -26.8 | -4.8 |
| C4AS | 4,4'-Dipyridine | 8.0 x 10² | -16.6 | -20.6 | -4.0 |
This table is illustrative and uses data for p-sulfonatocalix researchgate.netarene to demonstrate thermodynamic parameters. Data from nankai.edu.cn.
Kinetic Aspects of Guest Exchange Processes
The kinetic aspects of guest exchange processes in calixarenes are fundamental to understanding their efficacy as hosts in various applications, from sensing to catalysis. These kinetics are governed by the rates of association and dissociation of guest molecules from the calixarene cavity. While specific kinetic data for tetrapentyloxy-hydroxycalix wikipedia.orgarene is not extensively documented in peer-reviewed literature, insights can be drawn from studies on related calix wikipedia.orgarene systems.
The exchange of a guest molecule within a host-guest complex can be a dynamic process. For instance, studies on dimeric capsules of a tetraurea calix wikipedia.orgarene have shown that guest exchange can occur even in the solid state when exposed to the vapor of a second guest. rsc.org This indicates that the energy barriers for guest ingress and egress can be surmounted without the need for dissolution, a process driven by the relative stability of the resulting host-guest complexes.
In solution, the kinetics of guest displacement have been investigated for photoswitchable resorcin wikipedia.orgarene hosts using techniques like electrospray ionization-Fourier transform-ion cyclotron resonance (ESI-FT-ICR) mass spectrometry. nih.gov These studies reveal that the rates of guest exchange are highly dependent on the nature of the incoming and outgoing guest molecules. For example, the displacement of ammonia (B1221849) or sec-butylamine (B1681703) from the calixarene cavity by other amines such as methylamine (B109427) and ethylamine (B1201723) occurs at different and measurable rates. nih.gov The interaction energies between the host and guest are a key determinant of these kinetics; lower interaction energies generally correlate with faster guest exchange. Molecular mechanics calculations on p-tert-butylcalix wikipedia.orgarene complexes have shown that host-guest interaction energies are often less than 30 kcal mol⁻¹, suggesting that guest mobility can be quite common. nih.gov
For tetrapentyloxy-hydroxycalix wikipedia.orgarene, the four pentyloxy groups at the upper rim would create a significantly hydrophobic cavity, influencing the types of guests it can bind and the kinetics of their exchange. The flexibility of these pentyloxy chains may also play a role in the "gating" mechanism of guest entry and exit, potentially influencing the activation energy of the exchange process.
| Calixarene Derivative | Guest(s) | Kinetic Observation | Technique |
| Tetraurea calix wikipedia.orgarene | Various organic vapors | Guest exchange observed in the solid state upon exposure to guest vapor. rsc.org | Solid-state NMR |
| Photoswitchable resorcin wikipedia.orgarene | Ammonia, sec-butylamine, methylamine, ethylamine | Different reaction rates observed for the displacement of guests. nih.gov | ESI-FT-ICR-MS |
| p-tert-butylcalix wikipedia.orgarene | Various | Low interaction energies (<30 kcal mol⁻¹) suggest potential for guest mobility. nih.gov | Molecular Mechanics |
Self-Assembly and Formation of Ordered Supramolecular Architectures
The self-assembly of calixarenes into larger, ordered structures is a cornerstone of their application in materials science and nanotechnology. The specific functionalization of the calix wikipedia.orgarene scaffold, such as the presence of tetrapentyloxy and hydroxyl groups, dictates the nature and dimensionality of the resulting supramolecular architectures.
Design and Formation of Supramolecular Polymers and Networks
Supramolecular polymers are formed through non-covalent interactions between monomeric units. Calix wikipedia.orgarenes are excellent building blocks for such polymers due to their defined shape and multivalent nature. By introducing specific recognition motifs, such as hydrogen-bonding units, onto the calixarene core, linear or cross-linked supramolecular polymers can be designed.
A common strategy involves the functionalization of the calix wikipedia.orgarene with units capable of forming strong, directional interactions. For example, ureidopyrimidone (B8570159) (UPy) groups, which form strong quadruple hydrogen bonds, have been attached to calix wikipedia.orgarenes to create supramolecular polymer monomers. nih.gov These monomers can then self-assemble into long polymer chains. While this specific modification has not been reported for tetrapentyloxy-hydroxycalix wikipedia.orgarene, the principle remains applicable. The hydroxyl groups on the lower rim of tetrapentyloxy-hydroxycalix wikipedia.orgarene could also be leveraged for directed hydrogen bonding, or they could be functionalized to introduce other interacting moieties.
Another approach to forming supramolecular networks involves the use of multivalent host-guest interactions. For instance, water-soluble p-sulfonatocalix wikipedia.orgarenes have been shown to form supramolecular polymeric vesicles with chitosan (B1678972) through electrostatic interactions. rsc.org Furthermore, lanthanide complexes of p-sulfonatocalix wikipedia.orgarene can form coordination polymers, where the metal ions bridge multiple calixarene units. rsc.org For tetrapentyloxy-hydroxycalix wikipedia.orgarene, its hydrophobic cavity could be used to form host-guest complexes with complementary difunctional guests, leading to the formation of linear supramolecular polymers.
| Calixarene Monomer | Interacting Moiety/Guest | Resulting Supramolecular Structure | Driving Force |
| Ureidopyrimidone-functionalized calix wikipedia.orgarene | Self-complementary | Supramolecular polymer | Quadruple hydrogen bonding nih.gov |
| p-sulfonatocalix wikipedia.orgarene | Chitosan | Supramolecular polymeric vesicles | Electrostatic interactions rsc.org |
| p-sulfonatocalix wikipedia.orgarene | Lanthanide ions | Coordination polymer | Metal-ligand coordination rsc.org |
Controlled Aggregation and Disaggregation Phenomena
The aggregation of calixarenes in solution can be controlled by both the intrinsic properties of the calixarene and external stimuli. For tetrapentyloxy-hydroxycalix wikipedia.orgarene, the amphiphilic nature—hydrophobic pentyloxy groups on one side and hydrophilic hydroxyl groups on the other—would likely lead to aggregation in certain solvents to minimize unfavorable solvent interactions.
Studies on other amphiphilic calix wikipedia.orgarenes have demonstrated this principle. For example, a water-soluble cationic calix wikipedia.orgarene derivative exhibits a tendency to form vesicles in aqueous solution. nih.gov The aggregation behavior of resorc wikipedia.orgarenes, another class of calix-type macrocycles, has been shown to be tunable by pH when they are functionalized with ionizable groups. mdpi.com
The aggregation of calixarenes can also be directed to achieve specific functions. For instance, a peptide-calix wikipedia.orgarene conjugate has been designed to interact with and alter the aggregation pathway of the Aβ₄₂ peptide, which is implicated in Alzheimer's disease. nih.govcore.ac.uk This demonstrates that the controlled aggregation of calixarenes can be used to influence other molecular assembly processes. The aggregation of tetrapentyloxy-hydroxycalix wikipedia.orgarene could potentially be controlled by solvent composition, temperature, or the presence of specific guest molecules that can bridge multiple calixarene units, leading to the formation of defined nano-aggregates.
Interfacial Assembly and Thin Film Formation
The ability of calixarenes to self-assemble at interfaces is crucial for the development of sensors, nanostructured surfaces, and molecular electronic devices. Tetrapentyloxy-hydroxycalix wikipedia.orgarene, with its amphiphilic character, is a candidate for forming highly ordered monolayers at the air-water interface, which can then be transferred to solid substrates to create Langmuir-Blodgett (LB) films. wikipedia.orgbiolinscientific.com
The formation of Langmuir films involves spreading a solution of the amphiphilic molecule onto a water subphase. The molecules arrange themselves with their hydrophilic hydroxyl groups interacting with the water and their hydrophobic pentyloxy tails oriented towards the air. wikipedia.orgcore.ac.uk The surface pressure-area isotherm of such a film provides information about the packing and phase transitions of the monolayer. Studies on other alkoxy-calix wikipedia.orgarenes, such as p-tert-butylcalix wikipedia.orgarene ethyl ester, have detailed the formation of such films. core.ac.uk
Self-assembled monolayers (SAMs) are another important type of thin film, typically formed by the spontaneous organization of molecules from solution onto a solid surface. Calix wikipedia.orgarenes functionalized with thiol groups, for example, can form stable SAMs on gold surfaces. researchgate.net The hydroxyl groups on the lower rim of tetrapentyloxy-hydroxycalix wikipedia.orgarene could be used to anchor the molecule to suitable oxide surfaces, forming a well-ordered monolayer.
| Film Type | Calixarene Derivative | Substrate/Interface | Key Findings |
| Langmuir-Blodgett Film | p-tert-butylcalix nih.govarene ethyl ester | Air-water interface, solid substrates | Forms stable monolayers that can be transferred to solid supports. core.ac.uk |
| Crystalline Thin Film | Tetranitrotetrapropoxycalix wikipedia.orgarene | Glass/silicon | Forms highly stable, non-centrosymmetric films with well-defined molecular packing. wikipedia.org |
| Self-Assembled Monolayer | Mono-tetrathiafulvalene calix wikipedia.orgpyrroles | Gold | Forms stable, redox-active monolayers for electrochemical sensing. researchgate.net |
Chemo- and Fluorosensing Platforms for Environmental and Analytical Applications
The ability of calix mdpi.comarenes to selectively bind with specific ions and molecules makes them excellent scaffolds for the development of chemosensors and fluorosensors. nih.govrsc.org These sensors can provide real-time detection of analytes in various environmental and biological samples.
1 Design Principles for Selective Sensory Receptors
The design of selective sensory receptors based on calix mdpi.comarenes involves the strategic functionalization of the macrocyclic platform with ionophores and fluorophores. nih.gov The ionophore is responsible for selectively binding the target analyte, while the fluorophore provides a detectable signal upon binding. nih.gov The pre-organized structure of the calix mdpi.comarene cavity plays a crucial role in achieving high selectivity. mdpi.com
For example, calix mdpi.comarene derivatives have been designed as fluorescent sensors for anions by incorporating carbamoylphenyl or amidophenyl groups. nih.gov These sensors exhibit enhanced binding affinity and selectivity for carboxylates due to the cooperative binding of multiple ligating groups. nih.gov Similarly, a calix mdpi.comarene-based sensor for soft metals has been developed using nitrile functionality. scispace.com The design of these sensors often involves creating a balance between the hard phenoxy oxygen binding sites and the soft nitrile groups to achieve selectivity for specific cations. scispace.com
Applications of Tetrapentyloxy Hydroxycalix 1 Arene in Advanced Chemical Systems
2 Mechanisms of Signal Transduction (e.g., PET, FRET, Excimer Formation)
The signaling mechanism in calix mdpi.comarene-based fluorescent sensors can be based on several photophysical processes, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and excimer/exciplex formation.
In PET-based sensors, the binding of an analyte to the ionophore modulates the electron transfer between the ionophore and the fluorophore, leading to a change in fluorescence intensity. This "on-off" or "off-on" switching provides a clear signal for the presence of the analyte.
FRET-based sensors involve two fluorophores, a donor and an acceptor, attached to the calix mdpi.comarene scaffold. The binding of an analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby affecting the efficiency of energy transfer and resulting in a ratiometric change in the emission spectrum.
Excimer-based sensors utilize the formation of an excited-state dimer between two pyrene (B120774) units attached to the calix mdpi.comarene. nih.gov The binding of a guest molecule can disrupt the π–π stacking of the pyrene units, leading to a decrease in the excimer emission and an increase in the monomer emission. nih.gov This ratiometric response is highly sensitive to the presence of the analyte. For instance, a 1,3-alternate calix mdpi.comarene functionalized with pyrazole (B372694) and triazole ligands has been shown to be a highly selective fluorescent sensor for Hg²⁺ and Ag⁺ ions, with the binding event causing a significant change in the fluorescence spectrum. frontiersin.org
Detection of Specific Analytes (e.g., Metal Ions, Anions, Volatile Organic Compounds)
The ability of tetrapentyloxy-hydroxycalix arene and its derivatives to selectively bind specific molecules has been extensively explored for the development of chemical sensors. The calixarene (B151959) framework can be modified with various chromogenic or fluorogenic units, enabling the detection of analytes through changes in optical properties.
Metal Ion Detection: Modified calix arenes have shown significant potential in the selective detection of metal ions. For instance, derivatives of p-tert-butylcalix arene have been synthesized to exhibit high selectivity for certain metal ions. nih.gov Thiacalix arene tetrasulfonate (TCAS), a water-soluble analogue, displays selective chromogenic recognition of copper(II) ions, allowing for their quantitative detection. nih.gov The complexation of metal ions within the calixarene cavity or by the functional groups on its rims leads to a measurable response. nih.govnih.gov Research has demonstrated the ability of calix arene-based ligands to form complexes with a range of cations, including lanthanides, alkaline-earth metals, zinc, and lead. arkat-usa.orgnih.gov The selectivity is often influenced by the size of the ion and its coordination preferences, which can be tuned by altering the functional groups on the calixarene. arkat-usa.org
Anion Detection: The design of calix arene-based receptors for anion recognition is an active area of research. By introducing hydrogen-bonding donor groups, such as amides or ureas, onto the calixarene scaffold, receptors with high affinity and selectivity for specific anions can be created. nih.govcapes.gov.br For example, a calix arene derivative with four arylsulfonamido groups at the upper rim has been synthesized for the recognition of tetramethylammonium (B1211777) salts, where the binding efficiency is influenced by the counter-anion. nih.gov Terpyridine-functionalized calix arene-lanthanide complexes have also been shown to be responsive to a variety of anions, with binding events causing a detectable change in the complex's photophysical properties. mdpi.com The pre-organized structure of the calixarene helps to position the binding sites for effective interaction with the target anion.
Volatile Organic Compound (VOC) Detection: The hydrophobic cavity of calix arenes makes them suitable for capturing volatile organic compounds. Piezosensors modified with Langmuir-Blodgett films of calix resorcinarene (B1253557), a related macrocycle, have been used for the detection of VOCs such as benzene, chloroform, and ethanol. researchgate.net The inclusion of the VOC molecule within the calixarene cavity results in a change in the mass on the sensor's surface, which can be measured electronically. The sensitivity and selectivity of these sensors can be tuned by modifying the structure of the calixarene.
Table 1: Examples of Analytes Detected by Calix arene Derivatives
| Calixarene Derivative | Analyte | Detection Principle |
|---|---|---|
| Thiacalix arene tetrasulfonate (TCAS) | Copper(II) ion | Chromogenic |
| p-tert-butylcalix arene derivative | Cadmium(II) ion | Molecular recognition |
| Tetra-amidourea derived calix arene | Pyrophosphate, Fluoride | Colorimetric |
| Terpyridine-functionalized calix arene-Tb(III) complex | Dihydrogen phosphate | Fluorescence quenching |
| Calix resorcinarene Langmuir-Blodgett film | Benzene, Chloroform, Ethanol | Piezosensor |
Catalytic and Ligand Scaffolding in Chemical Reactions
The well-defined structure of tetrapentyloxy-hydroxycalix arene allows it to serve as a versatile platform for the development of catalysts and ligands. By functionalizing the upper or lower rim with catalytically active groups or metal-coordinating moieties, its properties can be tailored for specific chemical transformations.
As Ligands in Transition Metal Catalysis (e.g., Palladium-Catalyzed Couplings)
Calix arenes have been widely employed as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. rsc.org The calixarene scaffold can be functionalized with phosphine (B1218219) or other donor groups to create ligands that can chelate to a metal center. researchgate.netresearchgate.net These ligands can influence the steric and electronic environment of the metal, thereby affecting the activity, selectivity, and stability of the catalyst.
For example, calix arenes functionalized with phosphine groups have been used as ligands for palladium in coupling reactions. researchgate.net The rigid cone conformation of many calix arene derivatives can provide a well-defined coordination sphere for the metal. Tungsten(VI) oxo complexes of calix arene have been utilized as scaffolds for palladium-catalyzed coupling reactions, offering an efficient route to functionalized calix arenes in a rigid cone conformation. mit.edu The use of calixarene-based ligands can lead to high efficiency in reactions such as the alkylation of 1,3-diphenylprop-2-enyl acetate (B1210297) with dimethyl malonate. researchgate.net The properties of the ligands, such as the nature and position of the substituents on the calixarene framework, can significantly influence the chemoselectivity of these reactions. rsc.org
Phase Transfer Catalysis Mechanisms
Calixarenes, due to their ability to form host-guest complexes and their solubility in both organic and aqueous phases (depending on their substitution), can act as phase transfer catalysts. They can encapsulate an ion or a small molecule in one phase, transport it across the phase boundary into a second, immiscible phase, and release it to participate in a reaction.
Chiral calix arene derivatives have been developed and evaluated as phase-transfer catalysts. beilstein-journals.org The efficiency of these catalysts is often benchmarked in standard reactions to assess their catalytic performance. beilstein-journals.org The mechanism involves the formation of a complex between the calixarene and a reactant, which facilitates its transfer between phases, thereby accelerating the reaction rate.
Organocatalysis and Enzyme Mimicry Concepts
The unique, pre-organized cavity of calix arenes makes them excellent candidates for the development of organocatalysts and enzyme mimics. By introducing functional groups that can participate in catalytic cycles, these macrocycles can be designed to catalyze specific organic reactions.
Calix arenes functionalized with primary amines and thioureas have been used as bifunctional catalysts to promote asymmetric Michael additions. beilstein-journals.org Similarly, prolinamide-based calix arene organocatalysts have shown high efficiency in aldol (B89426) reactions. beilstein-journals.org The calixarene scaffold serves to position the catalytic groups in a specific orientation, creating a microenvironment that can enhance reaction rates and control stereoselectivity.
In the context of enzyme mimicry, calixarenes can be designed to replicate the active sites of enzymes. researchgate.net Their hydrophobic cavity can bind a substrate, similar to the substrate-binding pocket of an enzyme, while functional groups on the rim can act as catalytic residues. researchgate.netresearchgate.net For example, calix arenes bearing imidazole (B134444) groups have been shown to catalyze the hydrolysis of p-nitrophenyl esters, mimicking the action of acyltransferase enzymes. researchgate.net Similarly, calix acs.orgarene-based systems have been developed to mimic the substrate access channel to metalloenzyme active sites. acs.org
Integration into Functional Materials and Nanostructures
The ability of tetrapentyloxy-hydroxycalix arene to self-assemble and act as a versatile building block has led to its incorporation into various functional materials and nanostructures, including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Integration
Calix arenes are attractive building blocks for the construction of porous crystalline materials like COFs and MOFs due to their rigid, well-defined structures and inherent porosity. acs.orgukri.org
Covalent Organic Frameworks (COFs): While the conformational flexibility of calix arenes can present a challenge in the synthesis of crystalline COFs, successful strategies have been developed. acs.org For instance, periodic 2D COFs have been synthesized by linking calix arenes with linear linkers through dynamic imine bonds. acs.orgacs.org By controlling the reaction conditions, both interpenetrated and non-interpenetrated frameworks can be selectively formed. acs.org These calixarene-based COFs have shown promise in applications such as the selective removal of cationic dyes due to the high negative surface charge imparted by the calixarene units. acs.org Azacalix arenes, which contain amine bridges, have also been used to construct COFs for applications like the capture of dialysis waste products. acs.org
Metal-Organic Frameworks (MOFs): Calix arenes can be functionalized with coordinating groups, such as carboxylic acids, to act as organic linkers in the synthesis of MOFs. nih.govacs.org These calixarene-based MOFs can exhibit diverse and tunable structures. acs.orgnih.gov For example, a zirconium-based MOF incorporating a tetrakis[(carboxy)methoxy]calixarene linker has been synthesized and shown to have a three-dimensional pore system with accessible calixarene cavities. nih.gov This material demonstrated high selectivity for the detection and encapsulation of nitrogen dioxide. nih.gov Calixarene-functionalized MOFs have also been developed as fluorescent probes for biologically relevant molecules like hippuric acid. nih.gov
Polymer Composites and Coatings for Specific Functions
The integration of functionalized calixarenes, such as Tetrapentyloxy-hydroxycalix mdpi.comarene, into polymer matrices and coatings offers a sophisticated method for developing advanced materials with tailored properties. The unique structural features of the calixarene—a pre-organized cavity and modifiable upper and lower rims—allow it to act as a multifunctional additive. The pentyloxy groups enhance compatibility and dispersion within hydrophobic polymer matrices, while the hydroxyl group provides a reactive site for further chemical modification or specific interactions.
Research has demonstrated the efficacy of calix mdpi.comarene derivatives in enhancing the performance of polymer systems. For instance, a hydrophobic calix mdpi.comarene derivative has been successfully incorporated into a polypropylene (B1209903) (PP) polymer matrix to control the release of volatile substances. mdpi.com In this application, the calixarene's π-electron-rich cavity can form inclusion complexes with guest molecules, such as iodine, effectively trapping them within the polymer. mdpi.com This capability is crucial for applications like antiseptic packaging, where the gradual release and prevention of leaching of active ingredients are required. mdpi.com The study showed a significant reduction in iodine leaching from a povidone-iodine formulation when packaged in a PP-calixarene composite material. mdpi.com
In another application, silica-supported calix mdpi.comarene derivatives have been used as additives in natural rubber/butadiene rubber (NR/BR) tire tread formulations. researchgate.net The incorporation of the calixarene derivative was found to improve the reversion resistance of the rubber vulcanizate, which is its ability to withstand thermal degradation during curing and service. researchgate.net It is proposed that interactions between the hydroxyl groups on the calixarene and the polymer chains contribute to these improved properties. researchgate.net Such composites also showed an increase in modulus and hardness without significantly compromising the material's essential mechanical and rheological properties. researchgate.net These findings highlight the role of calix mdpi.comarene derivatives as specialized processing aids and performance enhancers in elastomer composites.
The table below summarizes research findings on the application of calix mdpi.comarene derivatives in polymer systems.
| Polymer System | Calix mdpi.comarene Derivative Function | Observed Outcome |
| Polypropylene (PP) Packaging | Iodine-complexing agent | Significant reduction in iodine leaching from the package. mdpi.com |
| Natural Rubber/Butadiene Rubber (NR/BR) | Anti-reversion and processing aid | Improved reversion resistance, increased modulus and hardness. researchgate.net |
| Polyurethane Composite | Reinforcing filler | Enhanced mechanical properties and thermal stability. researchgate.net |
Nanoscience Applications (e.g., Nanoparticle Surface Modification)
In the field of nanoscience, calixarenes like Tetrapentyloxy-hydroxycalix mdpi.comarene serve as highly effective agents for the surface modification and stabilization of nanoparticles. mpg.denanobioletters.com Their three-dimensional, cup-like structure allows them to bind uniformly to the surface of metal nanoparticles, preventing aggregation and controlling particle size and dispersion. nanobioletters.comnih.gov The functional groups on the calixarene rims are pivotal; the pentyloxy groups can ensure solubility in nonpolar solvents, while the hydroxyl group can act as an anchoring point or a site for further functionalization. mpg.denih.gov
The functionalization of calixarenes is crucial for preparing stable and catalytically efficient metal nanoparticles. nanobioletters.com By tailoring the functional groups, the calixarene can act as both a stabilizing surfactant and a reducing agent, converting metal ions to their zero-valent state to form nanoparticles. nanobioletters.com For example, calixarenes functionalized with groups like thiols provide strong anchoring sites to the surface of gold nanoparticles (AuNPs) through Au-S bonds, imparting significant stability that is critical for catalytic applications. nanobioletters.comnih.gov This robust functionalization opens the way to creating protected AuNPs with a well-defined number of functional groups on their surface. nih.gov
The grafting of calixarenes onto nanoparticles can lead to nanocomposites with novel properties, combining the reactivity of metallic surfaces with the molecular recognition capabilities of calixarenes. mpg.de Studies have shown that calixarene-encapsulated nanoparticles can self-assemble into well-defined structures, such as 2D arrays or nanoparticle rings, which exhibit unique collective optical or magnetic properties. nih.gov For instance, calixarene-stabilized cobalt nanoparticles have been observed to form sub-100 nm rings. nih.gov Furthermore, calixarene-functionalized silver nanoparticles (AgNPs) have been developed for the selective colorimetric and amperometric detection of mercury ions (Hg²⁺), where the calixarene is displaced from the nanoparticle surface in the presence of mercury, causing a detectable change. acs.org This demonstrates the potential for creating highly sensitive and selective nanosensors.
The table below details research findings on the use of calixarenes in nanoscience applications.
| Nanoparticle Type | Calixarene Role | Key Research Finding |
| Palladium (Pd), Platinum (Pt), Ruthenium (Ru) | Stabilizer and functional surface | Formation of very stable, small, and well-dispersed metallic nanoparticles; the reactive hydroxyl groups on the calixarene allow for further derivatization. mpg.de |
| Gold (Au), Cobalt (Co) | Surfactant, stabilizer, and self-assembly mediator | Enables dispersion and self-assembly into structures with unique plasmonic or magnetic properties, such as 2D arrays and nanoparticle rings. nih.gov |
| Gold (Au) | Surface functionalization agent | Allows for controlled grafting of mixtures of calixarenes onto AuNPs, creating robustly protected particles with a defined surface composition. nih.gov |
| Silver (Ag) | Stabilizer and sensing moiety | Creates functionalized AgNPs capable of selectively detecting mercury ions (Hg²⁺) in aqueous media through a displacement mechanism. acs.org |
| Palladium (Pd) | Stabilizer for catalysts | Overcomes aggregation and deactivation of PdNPs in catalytic C-C coupling reactions, enhancing efficiency and stability. nanobioletters.com |
Computational and Theoretical Investigations of Tetrapentyloxy Hydroxycalix 1 Arene Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. For tetrapentyloxy-hydroxycalix unimi.itarene, DFT calculations can elucidate its three-dimensional structure, conformational stability, and electronic characteristics, which are fundamental to its function as a host molecule. chemrxiv.orgfigshare.com
Studies on related p-alkoxycalix unimi.itarenes demonstrate that the cone conformation is typically the most stable, primarily due to the network of hydrogen bonds among the hydroxyl groups at the lower rim. researchgate.netnih.gov DFT calculations can quantify the energies of different conformers (cone, partial cone, 1,2-alternate, 1,3-alternate), confirming the thermodynamic preference. For instance, calculations on similar calix unimi.itarenes show the cone conformation to be the global thermodynamic minimum. chemistryviews.org
The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. In p-chlorocalix unimi.itarene, for example, the HOMO-LUMO gap was calculated to be significantly lower when complexed with a guest molecule like cetirizine (B192768) (2.9321 eV) compared to the uncomplexed host, indicating a change in electronic properties upon binding. nih.gov
Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides detailed information about charge distribution and intramolecular interactions, such as the stabilizing effect of hydrogen bonds and cation-π interactions. nih.gov These calculations reveal how the electron density is distributed across the tetrapentyloxy-hydroxycalix unimi.itarene framework and how it shifts upon interaction with a guest.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can predict the reactivity of the calixarene (B151959). These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are invaluable for understanding how tetrapentyloxy-hydroxycalix unimi.itarene will interact with different chemical species. researchgate.net
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability. researchgate.net |
| Dipole Moment | 5.7 D | Measures overall polarity of the molecule. |
| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution. |
Molecular Dynamics (MD) Simulations of Host-Guest Systems and Conformational Dynamics
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a dynamic picture of conformational changes and host-guest interactions. unimi.itnih.gov For tetrapentyloxy-hydroxycalix unimi.itarene, MD simulations can model its flexibility, the process of guest encapsulation, and the stability of the resulting complex. chemrxiv.org
In the context of host-guest chemistry, MD simulations can model the entire binding process, from the initial encounter of the host and guest in solution to the formation of a stable complex. unimi.it By analyzing the simulation trajectories, researchers can identify the primary driving forces for binding, such as hydrophobic interactions, van der Waals forces, and hydrogen bonding between the host and guest. For instance, simulations of phosphonated calix unimi.itarenes interacting with proteins have detailed the critical role of electrostatic interactions in binding. unimi.it The binding free energy, a key thermodynamic parameter, can also be calculated from MD simulations using methods like MM/PBSA or umbrella sampling, providing a quantitative measure of binding affinity. researchgate.net
| Interaction Type | Energy (kcal/mol) | Primary Contributing Groups |
|---|---|---|
| Van der Waals | -15.5 | Pentyloxy chains and aromatic rings with guest. |
| Electrostatic | -8.2 | Hydroxyl groups and π-system with polar guest. |
| Binding Free Energy (ΔGbind) | -9.8 | Overall stability of the host-guest complex. rsc.org |
| Solvation Energy | +13.5 | Energy change from desolvation of host and guest. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Binding Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property-based descriptors of a series of compounds with their biological activity or chemical reactivity. youtube.comyoutube.com In the context of tetrapentyloxy-hydroxycalix unimi.itarene, QSAR can be used to build predictive models for its binding affinity towards a range of guest molecules.
The process involves several key steps. First, a dataset of different guest molecules with experimentally determined binding affinities for the calixarene is compiled. Next, a variety of molecular descriptors are calculated for each guest. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, molecular fingerprints), or 3D (e.g., molecular shape, volume). youtube.com
Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forests and support vector machines, a mathematical model is developed that links the descriptors to the binding affinity. biorxiv.org The goal is to create an equation of the form:
Activity (e.g., Binding Affinity) = f(Descriptor 1, Descriptor 2, ...)
A well-validated QSAR model can then be used to predict the binding affinity of new, untested guest molecules for tetrapentyloxy-hydroxycalix unimi.itarene, accelerating the discovery of effective guests for specific applications. arxiv.org For example, QSAR models have been successfully applied to predict the cytotoxicity of other calixarene derivatives. nih.gov The reliability of a QSAR model is highly dependent on the quality and diversity of the training data and rigorous validation procedures. arxiv.org
Force Field Development and Validation for Calixarene-Based Systems
The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. ethz.chnih.gov While general force fields like AMBER (Assisted Model Building with Energy Refinement) and CHARMM are widely used for biomolecules, specialized parameters are often required for less common molecules like calixarenes to ensure accurate simulations. nih.govcncb.ac.cn
The General Amber Force Field (GAFF) is designed for organic molecules and provides a good starting point for parameterizing tetrapentyloxy-hydroxycalix unimi.itarene. ambermd.orgrsc.org The parameterization process involves defining atom types, bond lengths, bond angles, dihedral angles, and partial atomic charges for the calixarene molecule. youtube.com These parameters are typically derived from high-level quantum mechanical calculations (e.g., DFT) or by fitting to available experimental data (e.g., crystallographic structures, thermodynamic data). rsc.orguva.nl
Validation is a crucial step to ensure the developed force field can accurately reproduce the structural and dynamic properties of the system. nih.govnih.gov This involves running MD simulations with the new parameters and comparing the results against experimental data or high-level quantum calculations. Key validation metrics include the root-mean-square deviation (RMSD) from crystal structures, the reproduction of known conformational preferences, and the accurate prediction of thermodynamic properties like hydration free energy. rsc.orgnih.gov Properly validated force fields for calixarene-based systems are essential for conducting predictive and reliable simulations of their complex behaviors. researchgate.net
Advanced Analytical Methodologies for Characterizing Tetrapentyloxy Hydroxycalix 1 Arene Systems
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for a complete thermodynamic characterization of the interaction between tetrapentyloxy-hydroxycalix nih.govarene and a guest molecule from a single experiment. frontiersin.org The key thermodynamic parameters obtained are the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a full picture of the driving forces behind the binding process. frontiersin.org
In the context of calixarene (B151959) chemistry, ITC is invaluable for understanding how modifications to the calixarene structure or the nature of the guest molecule affect the thermodynamics of complexation. nih.govnih.gov For instance, studies on similar calix nih.govarene derivatives have shown that the binding of cations can be either enthalpy-driven or entropy-driven, depending on the specific cation and solvent system. nih.govnih.gov The binding of alkali metal cations to a ureido-amide calix nih.govarene derivative in acetonitrile, for example, was found to be an enthalpy-driven process. nih.gov
Table 1: Representative Thermodynamic Data for Calixarene-Guest Interactions Determined by ITC
| Calixarene Derivative | Guest | Solvent | Binding Constant (log K) | Enthalpy Change (ΔrH°/kJ mol⁻¹) | Entropic Term (-T·ΔrS°/kJ mol⁻¹) |
|---|---|---|---|---|---|
| Ureido-amide calix nih.govarene | Na⁺ | Acetonitrile | > 5 | -40.2 | 10.2 |
| Ureido-amide calix nih.govarene | Li⁺ | Acetonitrile | > 5 | -31.6 | 1.6 |
| Ureido-amide calix nih.govarene | K⁺ | Acetonitrile | 3.76 | -23.4 | -2.0 |
This table presents illustrative data from studies on similar calixarene systems to demonstrate the type of information obtainable via ITC. The data for the ureido-amide calix nih.govarene was determined at 25°C. nih.gov
ITC can also be instrumental in elucidating more complex binding phenomena, such as cooperativity in ion pair binding. nih.govnih.gov By carefully designing experiments and analyzing the resulting thermograms, researchers can dissect the energetic contributions of individual binding events. However, the technique is not without its challenges. For instance, highly endothermic dilution of some salts can hinder a complete thermodynamic analysis. acs.org Additionally, obtaining reliable data in mixed solvent systems requires meticulous experimental setup. researchgate.net
Nuclear Magnetic Resonance (NMR) Titration for Stoichiometry and Binding Site Elucidation
Nuclear Magnetic Resonance (NMR) titration is a fundamental technique for studying host-guest interactions in solution. By monitoring the changes in the chemical shifts of the protons of the calixarene and the guest molecule upon complexation, detailed information about the stoichiometry of the complex and the location of the binding site can be obtained. nih.gov The magnitude of the change in chemical shifts can provide insights into the strength of the interaction.
For calix nih.govarenes, ¹H NMR is particularly useful for determining the conformation of the macrocycle (e.g., cone, partial cone) and how it might change upon guest binding. acs.orgchemrxiv.orgchemrxiv.org The protons of the methylene (B1212753) bridges and the aromatic rings are sensitive reporters of the calixarene's three-dimensional structure. chemrxiv.orgchemrxiv.org In studies of related calix nih.govarene derivatives, NMR has been used to confirm the cone conformation in solution. acs.org Furthermore, Diffusion-Ordered Spectroscopy (DOSY) NMR can provide information on the size of the complex, confirming the formation of monomeric species in solution. acs.org
Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide through-space correlations between protons, offering definitive evidence for the proximity of certain parts of the host and guest molecules and thus pinpointing the binding site. nih.govchemrxiv.org For example, NOESY can reveal interactions between the guest and the interior of the calixarene cavity.
Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Complex Characterization
Mass spectrometry (MS) is an essential tool for confirming the molecular weight of newly synthesized calixarenes and for determining the stoichiometry of their host-guest complexes. researchgate.netsrce.hr Soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly well-suited for analyzing non-covalent supramolecular assemblies, as they can transfer the intact complexes from solution to the gas phase with minimal fragmentation. researchgate.netsrce.hr
ESI-MS has been widely used to study the complexation of calixarenes with a variety of guests, including metal cations and organic molecules. researchgate.netsrce.hr The mass spectrum will show peaks corresponding to the free calixarene and the complex, allowing for the direct determination of the host-to-guest ratio. In some cases, ESI-MS can also be used to obtain relative binding affinities by comparing the intensities of the complex peaks. researchgate.net Tandem mass spectrometry (MS/MS) experiments can provide further structural information by inducing fragmentation of the complex and analyzing the resulting fragment ions. researchgate.netsrce.hr This can reveal information about the connectivity and stability of the complex.
MALDI-TOF is another valuable technique, particularly for the analysis of larger calixarene derivatives and their aggregates. acs.org It is often used to characterize the products of polymerization reactions involving calixarenes. acs.org
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
In a typical SPR experiment involving a calixarene, the tetrapentyloxy-hydroxycalix nih.govarene would be immobilized on a sensor chip surface. A solution containing the guest molecule is then flowed over the surface, and the binding is monitored as a change in the refractive index at the sensor surface. nih.gov A subsequent flow of buffer allows for the monitoring of the dissociation phase. The resulting sensorgram, a plot of the SPR signal versus time, is then fitted to a kinetic model to extract the rate constants. bioradiations.com
The ability of SPR to detect transient interactions with fast dissociation rates is a significant advantage over endpoint assays. nih.gov This is particularly relevant for screening potential guest molecules and for understanding the structure-activity relationships that govern binding kinetics. The technique is amenable to various running buffers and conditions, allowing for the study of interactions under biologically relevant environments. nih.gov
Table 2: Kinetic and Affinity Data Obtainable from SPR
| Parameter | Description |
|---|---|
| k_a (association rate constant) | The rate at which the host and guest form a complex. |
| k_d (dissociation rate constant) | The rate at which the complex breaks apart. |
| K_D (equilibrium dissociation constant) | A measure of the affinity of the interaction (K_D = k_d / k_a). |
| t_1/2 (half-life) | The time it takes for half of the complexes to dissociate. |
This table outlines the key parameters that can be determined from an SPR experiment, providing a comprehensive understanding of the binding kinetics. nih.gov
Spectrophotometric and Spectrofluorometric Titrations for Binding Studies
Spectrophotometric (UV-Vis) and spectrofluorometric (fluorescence) titrations are widely used and accessible methods for studying host-guest complexation. acs.orgnih.gov These techniques rely on a change in the absorbance or fluorescence properties of the calixarene or guest upon complex formation.
In a spectrophotometric titration, the UV-Vis spectrum of the calixarene is monitored as increasing amounts of the guest are added. acs.org Changes in the spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity, indicate complex formation. irb.hr The presence of well-defined isosbestic points in the series of spectra is often indicative of a clean equilibrium between two species: the free calixarene and the complex. acs.orgirb.hr
Spectrofluorometric titrations are particularly sensitive and are employed when the calixarene or guest is fluorescent. nih.govirb.hr The formation of a complex can lead to either an enhancement (chelation-enhanced fluorescence) or a quenching of the fluorescence signal. researchgate.net This change in fluorescence intensity can be used to determine the binding constant of the interaction. Calixarenes are often functionalized with fluorescent moieties to create sensors that can detect the binding of specific analytes at very low concentrations. irb.hr
Both techniques allow for the determination of the binding stoichiometry and the association constant of the complex by fitting the titration data to an appropriate binding model. nih.gov
X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM) for Material Characterization
While the previously discussed techniques are primarily used to study interactions in solution, X-ray Diffraction (XRD) and Electron Microscopy (Scanning Electron Microscopy - SEM, and Transmission Electron Microscopy - TEM) are indispensable for characterizing the solid-state structure and morphology of materials based on tetrapentyloxy-hydroxycalix nih.govarene. fiveable.me
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. rsc.org This includes the conformation of the calixarene, the location of the guest molecule within the host, and the nature of the intermolecular interactions that stabilize the crystal lattice. rsc.org For example, SC-XRD has been used to confirm the cone conformation of calixarene derivatives and to elucidate the coordination environment of metal complexes. acs.org
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials and can provide information about the crystalline phases present, crystallite size, and lattice parameters. fiveable.memdpi.com It is a valuable tool for assessing the purity and crystallinity of synthesized calixarene-based materials. mdpi.com
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of materials at the micro- and nanoscale. fiveable.me It provides information about the shape, size, and surface features of particles or films. Transmission Electron Microscopy (TEM), on the other hand, provides information about the internal structure of materials. fiveable.me It can be used to visualize the arrangement of pores in mesoporous materials or the dispersion of nanoparticles within a matrix.
Table 3: Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| Tetrapentyloxy-hydroxycalix nih.govarene | 5,11,17,23-Tetrakis(pentyloxy)-25,26,27,28-tetrahydroxycalix nih.govarene |
| Ureido-amide calix nih.govarene | (structure-specific name) |
| 18-crown-6 | 1,4,7,10,13,16-Hexaoxacyclooctadecane |
| TBAHSO₄ | Tetrabutylammonium hydrogen sulfate |
| TBAH₂PO₄ | Tetrabutylammonium dihydrogen phosphate |
| NaCl | Sodium chloride |
| LiClO₄ | Lithium perchlorate |
| NaClO₄ | Sodium perchlorate |
| KClO₄ | Potassium perchlorate |
| BaCl₂ | Barium chloride |
| TiCl₄ | Titanium tetrachloride |
| ZnEt₂ | Diethylzinc |
| Zn(HMDS)₂ | Bis(hexamethyldisilyl)zinc |
| nBuMgBr | n-Butylmagnesium bromide |
Future Perspectives and Emerging Research Directions for Tetrapentyloxy Hydroxycalix 1 Arene
Development of Smart and Responsive Materials
The development of smart and responsive materials represents a significant frontier for functionalized calixarenes. These materials can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemical species. The incorporation of Tetrapentyloxy-hydroxycalix researchgate.netarene into polymeric matrices or its self-assembly into higher-order structures could lead to the creation of novel sensors, actuators, and drug delivery systems.
For instance, the hydroxyl group on the lower rim can act as a hydrogen-bonding site, enabling the calixarene (B151959) to interact with complementary molecules. This interaction can be designed to trigger a conformational change in the calixarene, leading to a measurable signal. The pentyloxy groups, on the other hand, enhance its solubility in organic media and can provide additional van der Waals interactions with guest molecules. Research in this area would likely explore the synthesis of hybrid materials where the calixarene is covalently linked to or physically embedded within a polymer, creating a material with tunable responsiveness. A thiacalix researchgate.netarene derivative has already demonstrated "twice as smart" behavior, capable of forming a molecular glass or metastable polymorphs in response to thermal or guest-induced stimuli, highlighting the potential for creating memory-based materials nih.gov.
Novel Applications in Sustainable Chemistry and Resource Recovery
The principles of green chemistry and the need for efficient resource recovery are driving the development of new materials and processes. Calixarenes, with their selective binding capabilities, are promising candidates for applications in sustainable chemistry. Tetrapentyloxy-hydroxycalix researchgate.netarene could be employed as a highly selective extractant for valuable metal ions or organic pollutants from industrial wastewater or natural resources.
The hydrophobic cavity of the calixarene, defined by the aromatic rings, can encapsulate organic molecules, while the functional groups on the lower rim can coordinate with metal ions. The specific arrangement of the pentyloxy and hydroxyl groups can be tailored to achieve high selectivity for a particular target species. For example, derivatives of p-tert-butylcalix researchgate.netarene have been successfully used as nanoreactors for chemical reactions, offering a green alternative to conventional methods by enabling reactions in water with high efficiency and selectivity mdpi.com. Furthermore, calixarenes have been investigated for the complexation and sensing of environmentally relevant species like carbon dioxide researchgate.net.
Future research could focus on immobilizing Tetrapentyloxy-hydroxycalix researchgate.netarene onto solid supports, such as silica (B1680970) or magnetic nanoparticles, to create reusable and easily separable materials for extraction and catalysis. This would align with the goals of sustainable chemistry by minimizing waste and energy consumption.
Exploration of New Host-Guest Architectures and Recognition Motifs
The field of supramolecular chemistry heavily relies on the principles of molecular recognition and self-assembly to construct complex and functional systems. The unique cone-shaped structure of calix researchgate.netarenes makes them excellent hosts for a variety of guest molecules. The specific functionalization of Tetrapentyloxy-hydroxycalix researchgate.netarene offers opportunities to explore new host-guest architectures and recognition motifs.
The single hydroxyl group can serve as a specific recognition site, enabling the calixarene to selectively bind to guests that can form hydrogen bonds. The four pentyloxy chains can create a deep and flexible hydrophobic pocket, accommodating guests of various shapes and sizes. Researchers are likely to investigate the binding of this calixarene with a range of guest molecules, from small organic compounds to larger biomolecules, using techniques such as NMR spectroscopy and X-ray crystallography to elucidate the nature of the host-guest interactions researchgate.netchemsrc.com. These studies could lead to the design of new sensors for environmental monitoring or medical diagnostics. The ability of calixarenes to form inclusion complexes with neutral molecules and ions is well-documented and forms the basis for their application as artificial receptors researchgate.net.
| Guest Type | Potential Interaction with Tetrapentyloxy-hydroxycalix researchgate.netarene | Reference for Similar Interactions |
| Small Organic Molecules | Encapsulation within the hydrophobic cavity, potential hydrogen bonding with the hydroxyl group. | researchgate.netchemsrc.com |
| Metal Ions | Coordination with the oxygen atoms of the pentyloxy and hydroxyl groups. | nih.gov |
| Anions | Interaction with the electron-deficient cavity or through hydrogen bonding with the hydroxyl group. | researchgate.net |
Integration with Artificial Intelligence and Machine Learning for Design and Prediction
The integration of computational methods, particularly artificial intelligence (AI) and machine learning (ML), is revolutionizing the field of materials science and chemical research. These tools can accelerate the discovery and design of new functional molecules by predicting their properties and interactions.
In the context of Tetrapentyloxy-hydroxycalix researchgate.netarene, AI and ML algorithms could be employed to:
Predict Host-Guest Binding Affinities: By training models on existing experimental data for other calixarenes, it may be possible to predict the binding affinity of Tetrapentyloxy-hydroxycalix researchgate.netarene for a wide range of potential guests. This would enable the rapid screening of candidates for specific applications, such as sensing or extraction.
Design Novel Calixarene Architectures: AI could be used to design new calixarene derivatives with optimized properties for a particular function. For example, by systematically modifying the substituents on the upper or lower rim, it may be possible to design a calixarene with enhanced selectivity for a specific metal ion or organic molecule.
Simulate Supramolecular Assembly: ML models can be trained to predict how individual calixarene molecules will self-assemble into larger structures, providing insights into the formation of new materials with desired morphologies and properties.
While direct computational studies on Tetrapentyloxy-hydroxycalix researchgate.netarene are not yet prevalent, the application of molecular mechanics and other computational methods to study the crystal packing and host-guest interactions of p-tert-butylcalix researchgate.netarene complexes has already provided valuable insights. The increasing power and accessibility of AI and ML tools suggest that they will play a crucial role in shaping the future research directions for this and other functionalized calixarenes.
Q & A
Q. What are the standard synthetic methodologies for preparing Tetrapentyloxy-hydroxycalix[4]arene derivatives?
Synthesis typically involves base-catalyzed condensation of phenolic precursors with formaldehyde under controlled conditions. For example, nitration and subsequent reduction steps are used to introduce functional groups (e.g., nitro to amine conversion via hydrogenation with Pd/C catalysts). Solvent selection (e.g., ethanol, THF) and temperature control are critical for achieving the desired cone conformation. Purification often employs recrystallization or column chromatography, with structural validation via H NMR, IR, and elemental analysis .
Q. How can NMR spectroscopy elucidate structural dynamics in this compound complexes?
H NMR is pivotal for probing protonation states and host-guest interactions. For instance, shifts in aromatic proton signals indicate conformational changes during complexation with ions or small molecules. 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping peaks in functionalized derivatives, while titration experiments quantify binding constants. Referencing studies on analogous calix[4]arenes, such as tetrapropoxy-tert-butyl derivatives, provides comparative insights .
Q. What solvent systems are optimal for recrystallizing this compound derivatives?
Ethanol-water mixtures or ethyl acetate-hexane combinations are commonly used. Solvent polarity must balance solubility and precipitation efficiency. For nitro- or amino-substituted derivatives, methanol or DMF may be required. Grinding techniques (solvent-free) are emerging as eco-friendly alternatives for conformationally sensitive derivatives .
Advanced Research Questions
Q. How can selective functionalization of the upper/lower rim enhance host-guest binding in this compound?
Upper-rim modifications (e.g., sulfonation, phosphono groups) improve aqueous solubility and ion-binding affinity, while lower-rim functionalization (e.g., esterification, click chemistry with propargyl bromide) enables tailored interactions with biomolecules. For example, introducing isothiocyanate groups facilitates covalent bonding to proteins, as validated by C NMR and ESI-MS .
Q. What spectroscopic and calorimetric techniques quantify drug-binding efficacy with this compound hosts?
UV-Vis titration and isothermal titration calorimetry (ITC) measure binding constants () and thermodynamic parameters (, ). Competitive assays using clofibric acid or diclofenac as guests reveal selectivity trends. Molecular dynamics simulations complement experimental data to predict binding modes, as demonstrated in NSAID interaction studies .
Q. How does this compound act as a non-competitive enzyme inhibitor in biophysical systems?
Studies on Na,K-ATPase inhibition show that calixarene derivatives reduce without altering , indicating non-competitive binding to allosteric sites. Fluorescence quenching assays and kinetic modeling (Lineweaver-Burk plots) confirm this mechanism, relevant for Ca homeostasis modulation in cellular models .
Q. What strategies improve fluorescence sensing performance in oxacalix[4]arene derivatives?
Attaching dimethylaminonaphthalene sulfonamide subunits to the lower rim creates a turn-off sensor for nitroaromatics (e.g., TNP). Stern-Volmer analysis quantifies quenching efficiency (), while Job’s plot confirms 1:1 binding stoichiometry. Aqueous-phase detection limits <1 µM are achievable with optimized solvent polarity .
Methodological Considerations
Q. What are the challenges in separating excess functionalization reagents from calixarene products?
Size-exclusion chromatography or dialysis membranes (MWCO 1–3 kDa) effectively remove unreacted modifiers (e.g., DGA units, PEG chains). FT-IR and TLC monitor purity, while MALDI-TOF confirms product integrity. Contamination risks are higher in click chemistry protocols due to copper catalysts .
Q. How do conformational dynamics affect catalytic applications of this compound?
Fixed cone conformations (via tert-butyl groups) stabilize transition states in ester hydrolysis or Suzuki coupling. Variable-temperature NMR tracks conformational flipping, which can be suppressed by bulky substituents. X-ray crystallography of ester derivatives (e.g., diethyl malonate bridges) reveals preorganized cavities for substrate binding .
Q. What computational tools predict the supramolecular behavior of functionalized calixarenes?
Density functional theory (DFT) optimizes host-guest geometries, while molecular docking (AutoDock Vina) screens binding affinities. MD simulations (GROMACS) assess stability in physiological conditions. These tools guide rational design of derivatives for drug delivery or environmental sensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
